
8-Ethoxyquinoline-5-sulfonic acid hydrate; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxyquinoline-5-sulfonic acid hydrate is a chemical compound with the molecular formula C11H11NO4S and a molecular weight of 253.27 . It appears as a white to orange to green powder or crystalline substance . It is used as a reagent for the determination of trace metals .
Molecular Structure Analysis
The molecular structure of 8-Ethoxyquinoline-5-sulfonic acid hydrate can be viewed using Java or Javascript . The InChI code for this compound is 1S/C11H11NO4S.H2O/c1-2-16-9-5-6-10 (17 (13,14)15)8-4-3-7-12-11 (8)9;/h3-7H,2H2,1H3, (H,13,14,15);1H2 .
Physical And Chemical Properties Analysis
8-Ethoxyquinoline-5-sulfonic acid hydrate is a solid at 20°C . Its purity, as determined by HPLC, is greater than 98.0% . The water content is less than 8.0% .
Scientific Research Applications
Trace Metal Determination
8-Ethoxyquinoline-5-sulfonic acid hydrate is utilized as a reagent for the determination of trace metals . Its complexation properties allow for the sensitive detection of metal ions in various samples, making it an invaluable tool in environmental monitoring and industrial quality control.
Fluorescence Detection of Metal Ions
This compound is employed as both a pre-column and post-column reagent for the fluorescence detection of metal ions . Its ability to form fluorescent complexes with metals is exploited in chromatography to enhance the visibility of trace metal analytes.
Antimicrobial Applications
The sulfonic acid derivative is used in the manufacture of disinfectants and antiseptics . Its efficacy against bacteria and amoebae makes it suitable for the treatment of minor wounds, skin disinfection, and even in the purification of drinking water during emergencies.
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives, which include 8-ethoxyquinoline-5-sulfonic acid hydrate, have been found to possess a wide range of pharmacological activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory activities . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Ethoxyquinoline-5-sulfonic acid hydrate .
properties
IUPAC Name |
8-ethoxyquinoline-5-sulfonic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S.H2O/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9;/h3-7H,2H2,1H3,(H,13,14,15);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUSFIPSFDZEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethoxyquinoline-5-sulfonic acid hydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

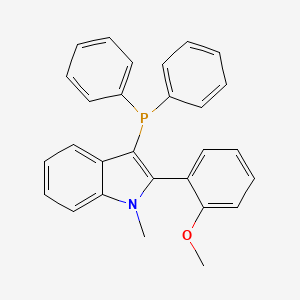
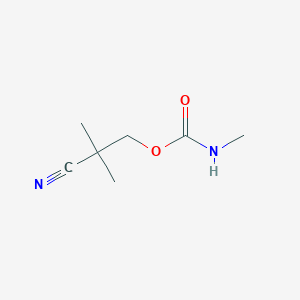
![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)
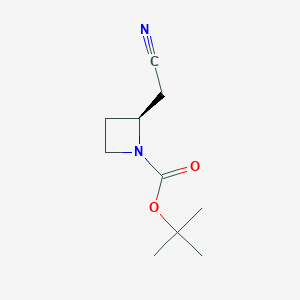

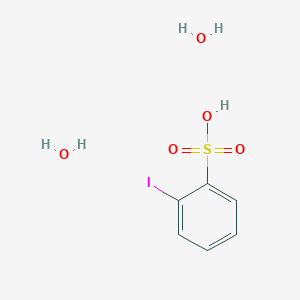
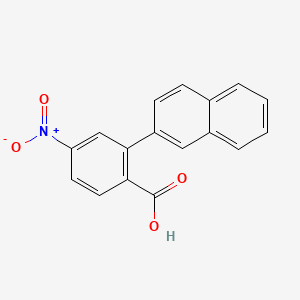
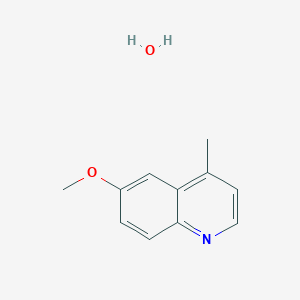
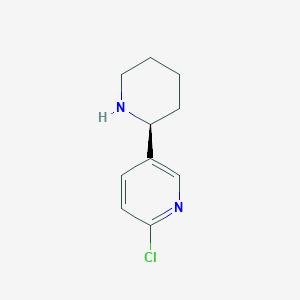
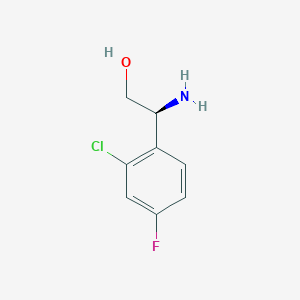

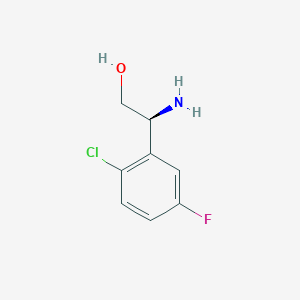
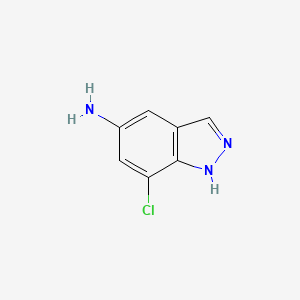
![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)